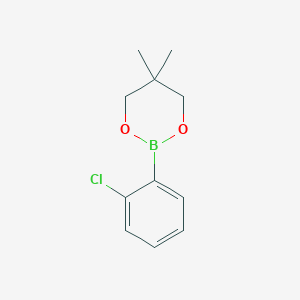

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS No.: 346656-42-6

Cat. No.: VC2510702

Molecular Formula: C11H14BClO2

Molecular Weight: 224.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 346656-42-6 |

|---|---|

| Molecular Formula | C11H14BClO2 |

| Molecular Weight | 224.49 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

| Standard InChI | InChI=1S/C11H14BClO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | HTKUDRCYEPYTOR-UHFFFAOYSA-N |

| SMILES | B1(OCC(CO1)(C)C)C2=CC=CC=C2Cl |

| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is classified as a boronic acid derivative, specifically an ester formed between 2-chlorophenylboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). This cyclic boronate ester contains a six-membered dioxaborinane ring with geminal dimethyl groups at the 5-position, contributing to its conformational stability and resistance to hydrolysis.

Chemical Identifiers and Physical Properties

The compound is characterized by several key identifiers and physical properties that are essential for its identification and application in research settings.

| Property | Value |

|---|---|

| CAS Registry Number | 346656-42-6 |

| Molecular Formula | C11H14BClO2 |

| Molecular Weight | 224.49 g/mol |

| Physical Appearance | White to almost white powder or crystalline solid |

| Purity (Commercial) | ≥98.0% (by titrimetric analysis) |

| Synonyms | 1-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzene; 2-Chlorophenylboronic Acid Neopentyl Glycol Ester; 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-chlorobenzene |

The physical appearance of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is typically described as a white to almost white powder or crystalline solid . This organoboron compound demonstrates enhanced stability compared to the parent boronic acid, making it particularly valuable for applications requiring prolonged shelf-life and resistance to degradation under various reaction conditions.

Structural Features and Chemical Bonding

The molecular structure of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane features a 2-chlorophenyl group directly bonded to a boron atom, which is further incorporated into a six-membered dioxaborinane ring. The dioxaborinane ring contains two oxygen atoms that form coordinate bonds with the boron center, creating a trivalent boron species with tetrahedral geometry. The geminal dimethyl substitution at the 5-position of the dioxaborinane ring introduces steric hindrance that contributes to the compound's stability against hydrolysis and other degradation pathways.

Synthesis and Preparation Methods

The synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-chlorophenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol) under dehydrating conditions. The reaction proceeds through the formation of a cyclic boronate ester with the elimination of water molecules.

Standard Synthesis Protocol

A common synthetic approach involves refluxing the reactants in tetrahydrofuran (THF) using a Dean-Stark apparatus to remove water and drive the equilibrium toward product formation . The reaction conditions typically include:

-

Reactants: 2-chlorophenylboronic acid and neopentyl glycol

-

Solvent: Tetrahydrofuran (THF)

-

Reaction time: Approximately 40 minutes (0.667 hours)

-

Water removal: Dean-Stark apparatus

-

Temperature: Reflux conditions

This methodology typically provides high yields of the product, with reported yields reaching up to 99% under optimized conditions . The purification of the final product can be achieved through recrystallization or column chromatography, depending on the required purity level.

Applications in Organic Synthesis

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane serves as a versatile reagent in organic synthesis, with its primary application in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The compound is extensively employed in Suzuki-Miyaura cross-coupling reactions, which represent one of the most important methods for carbon-carbon bond formation in organic synthesis. In these reactions, 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane reacts with aryl halides or pseudohalides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.

The general reaction mechanism involves:

-

Oxidative addition of the aryl halide to the palladium(0) catalyst

-

Transmetalation involving the boronate ester

-

Reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst

The enhanced stability of the dioxaborinane structure compared to free boronic acids makes it particularly valuable in reactions requiring extended reaction times or harsh conditions. Additionally, the presence of the chloro substituent on the phenyl ring provides a functional handle for further derivatization or directing effects in subsequent transformations.

Advantages in Synthetic Applications

The use of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane in organic synthesis offers several advantages:

-

Enhanced stability compared to free boronic acids

-

Improved shelf-life and handling characteristics

-

High purity, typically ≥98.0%, ensuring consistent reaction outcomes

-

Efficient reactivity in cross-coupling reactions

-

Compatibility with a wide range of functional groups

These properties have made it a valuable synthetic building block in the development of complex organic molecules, including pharmaceutical intermediates and advanced materials precursors .

Applications in Medicinal Chemistry

In the realm of medicinal chemistry, 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane plays a crucial role in drug discovery and development processes. Its unique structure contributes to enhancing the efficacy and selectivity of new drug candidates through specific targeting of biological pathways .

Role in Drug Development

Applications in Materials Science

Beyond its use in pharmaceutical research, 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane contributes to advances in materials science, particularly in the development of functional polymers and specialized coatings .

Polymer Chemistry Applications

The compound's ability to participate in controlled cross-coupling reactions makes it valuable for synthesizing monomers and polymers with tailored properties. These materials find applications in:

-

Conductive polymers for electronic devices

-

Specialty polymers with enhanced thermal stability

-

Functional coatings with specific surface properties

-

Polymer-based sensors and diagnostic tools

The incorporation of 2-chlorophenyl moieties into polymer backbones or side chains can influence chain packing, crystallinity, and interactions with other materials, leading to polymers with customized physical and chemical properties .

Bioconjugation Applications

2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane finds applications in bioconjugation techniques, which involve the attachment of biomolecules to surfaces or other compounds. This application area is particularly important for developing biosensors and diagnostic tools .

Biosensor Development

The compound's reactivity profile allows for controlled and specific modifications of biomolecules such as proteins, peptides, and nucleic acids. These modified biomolecules can be incorporated into biosensing platforms, where they serve as recognition elements for detecting analytes of interest. The 2-chlorophenyl moiety can provide:

-

Specific interaction points for target molecules

-

Fluorescent or electrochemical signaling capabilities

-

Surface attachment sites for immobilizing biomolecules

-

Structural rigidity enhancing the stability of bioconjugates

These properties contribute to the development of highly sensitive and selective biosensors for medical diagnostics, environmental monitoring, and food safety applications .

Environmental Applications

In the environmental sector, 2-(2-Chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane contributes to the development of environmentally friendly pesticides and agricultural chemicals .

Development of Selective Pesticides

The compound's structure and reactivity make it valuable for synthesizing pest control agents with enhanced selectivity. This selectivity helps in developing pesticides that effectively target specific pest species while minimizing impact on beneficial organisms and the broader ecosystem. Research in this area focuses on:

-

Structure-activity relationships for optimized pest control

-

Reduced environmental persistence compared to traditional pesticides

-

Lower toxicity profiles for non-target organisms

-

Enhanced biodegradability

These environmentally conscious approaches align with sustainable agriculture initiatives and regulatory trends toward greener pest management solutions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume